![molecular formula C8H14N4O2S B3306233 6-hydrazino-N-isopropylpyridine-3-sulfonamide CAS No. 926243-85-8](/img/structure/B3306233.png)
6-hydrazino-N-isopropylpyridine-3-sulfonamide
Overview
Description
6-hydrazino-N-isopropylpyridine-3-sulfonamide is a biochemical used for proteomics research . It has a molecular formula of C8H14N4O2S and a molecular weight of 230.29 .
Molecular Structure Analysis
The molecular structure of 6-hydrazino-N-isopropylpyridine-3-sulfonamide is defined by its molecular formula, C8H14N4O2S . The exact structure would require more detailed information or a structural diagram, which is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of 6-hydrazino-N-isopropylpyridine-3-sulfonamide are not fully detailed in the search results. The molecular weight is given as 230.29 , but other properties such as melting point, boiling point, and density are not provided.Scientific Research Applications
Enzyme Inhibition for Antimycobacterial Agents
Research has explored sulfonamides, such as 6-hydrazino-N-isopropylpyridine-3-sulfonamide derivatives, as inhibitors of carbonic anhydrases (CAs) from Mycobacterium tuberculosis. These compounds, including pyridinium derivatives, exhibit nanomolar inhibitory activity against beta-CAs Rv1284 and Rv3273, suggesting potential for developing antimycobacterial agents with an alternative mechanism of action (Güzel et al., 2009).
Antiproliferative Activity
Sulfonamides bearing N,N-dimethylbenzenesulfonamide moieties have been synthesized and evaluated for their in vitro antiproliferative activity against human breast cancer cell lines. Compounds in this category have shown higher activity compared to doxorubicin, indicating their potential as anticancer agents. Molecular docking studies further assess these compounds' interaction with carbonic anhydrase IX, a biomolecular target highly expressed in some cancer types (Bashandy et al., 2014).
Organic Synthesis
Sulfonyl hydrazides, such as those related to 6-hydrazino-N-isopropylpyridine-3-sulfonamide, have been recognized as powerful sulfonyl sources in organic synthesis. These compounds facilitate the formation of various bonds, including carbon-sulfur and sulfur-nitrogen, providing alternative approaches to preparing sulfones, sulfonamides, and other derivatives. This versatility highlights their significance in synthetic organic chemistry (Yang & Tian, 2017).
Antimicrobial Agents
Research has also delved into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to develop new antibacterial agents. These compounds have been tested for their antibacterial activity, showing significant potential in this field (Azab et al., 2013).
Future Directions
properties
IUPAC Name |
6-hydrazinyl-N-propan-2-ylpyridine-3-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2S/c1-6(2)12-15(13,14)7-3-4-8(11-9)10-5-7/h3-6,12H,9H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPVYARBMLFGRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CN=C(C=C1)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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